molecular formula C10H21N B2624599 4-Cyclohexylbutan-2-amine CAS No. 791752-94-8

4-Cyclohexylbutan-2-amine

Cat. No.: B2624599
CAS No.: 791752-94-8
M. Wt: 155.285
InChI Key: PGKIYCIVGXRFTD-UHFFFAOYSA-N
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Description

4-Cyclohexylbutan-2-amine is an organic compound that belongs to the class of amines It consists of a cyclohexyl group attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylbutan-2-amine can be achieved through several methods:

  • Reductive Amination: : One common method involves the reductive amination of 4-cyclohexylbutan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

  • Grignard Reaction: : Another method involves the reaction of cyclohexylmagnesium bromide with butan-2-one, followed by the reduction of the resulting ketone to the amine using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon or nickel may be employed to facilitate the reduction step.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylbutan-2-amine undergoes various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or sodium hypochlorite.

  • Reduction: : The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups using reagents like alkyl halides or tosylates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sodium hypochlorite

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, tosylates

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Alkylated amines, halogenated amines

Scientific Research Applications

4-Cyclohexylbutan-2-amine has several scientific research applications:

  • Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

  • Organic Synthesis: : The compound serves as a building block in the synthesis of more complex organic molecules, including those with potential biological activity.

  • Biological Research: : It is used in studies investigating the structure-activity relationships of amine-containing compounds and their interactions with biological targets.

  • Industrial Applications: : The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclohexylbutan-2-amine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The cyclohexyl group can influence the compound’s lipophilicity and binding affinity to biological targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexylbutan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.

    4-Cyclohexylbutan-2-one: Similar structure but with a carbonyl group instead of an amine group.

    Cyclohexylamine: Contains a cyclohexyl group attached directly to an amine group without the butan-2-amine backbone.

Uniqueness

4-Cyclohexylbutan-2-amine is unique due to the presence of both a cyclohexyl group and a butan-2-amine backbone, which imparts distinct chemical and physical properties. This combination allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-cyclohexylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(11)7-8-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKIYCIVGXRFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4.60 g 2-(3-cyclohexyl-1-methylpropyl)-1H-iso indole-1,3(2H)-dione and 7.26 g of hydrazine hydrate in 60 mL ethanol was heated to 70° C. The white precipitation was filtered off after cooling to room temperature. The mixture was washed with water and evaporated. 920 mg (37%) of a colourless oil were obtained.
Name
2-(3-cyclohexyl-1-methylpropyl)-1H-iso indole-1,3(2H)-dione
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
37%

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